molecular formula C7H11F2N B13463015 1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine

1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine

Cat. No.: B13463015
M. Wt: 147.17 g/mol
InChI Key: SUFLOWARZVHQEK-UHFFFAOYSA-N
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Description

1-{2,2-Difluoro-3-methylbicyclo[111]pentan-1-yl}methanamine is a compound belonging to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties

Preparation Methods

The synthesis of 1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine involves several steps:

Chemical Reactions Analysis

1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine undergoes several types of chemical reactions:

  • Oxidation

    • The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides or hydroxyl derivatives.
  • Reduction

    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
  • Substitution

    • The difluoro and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
  • Common Reagents and Conditions

    • Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
    • Reducing agents: LiAlH4, sodium borohydride (NaBH4).
    • Substitution reagents: Halogens, alkylating agents.
  • Major Products

    • Oxides, hydroxyl derivatives, amine derivatives, and substituted bicyclo[1.1.1]pentanes.

Scientific Research Applications

1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine involves its interaction with molecular targets and pathways:

  • Molecular Targets

    • The compound interacts with various enzymes and receptors, modulating their activity.
    • Acts as a ligand for specific binding sites on proteins and other biomolecules.
  • Pathways Involved

    • Influences signaling pathways by altering the activity of key enzymes and receptors.
    • Modulates metabolic pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

(2,2-difluoro-3-methyl-1-bicyclo[1.1.1]pentanyl)methanamine

InChI

InChI=1S/C7H11F2N/c1-5-2-6(3-5,4-10)7(5,8)9/h2-4,10H2,1H3

InChI Key

SUFLOWARZVHQEK-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C2(F)F)CN

Origin of Product

United States

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